4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a cyano group, a tetrahydrobenzothiophene moiety, and a morpholinylsulfonyl group, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an appropriate nitrile source under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).
Sulfonylation: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiophene derivative and 4-bromo-3-(morpholin-4-ylsulfonyl)benzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzothiophene moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound might interact with proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Lacks the morpholinylsulfonyl group, making it less versatile in terms of chemical reactivity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the cyano group, potentially altering its biological properties.
Uniqueness
The unique combination of functional groups in 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE provides a distinct profile of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20BrN3O4S2 |
---|---|
Molecular Weight |
510.4g/mol |
IUPAC Name |
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H20BrN3O4S2/c21-16-6-5-13(11-18(16)30(26,27)24-7-9-28-10-8-24)19(25)23-20-15(12-22)14-3-1-2-4-17(14)29-20/h5-6,11H,1-4,7-10H2,(H,23,25) |
InChI Key |
SYYNFUBSRUAKGO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)Br)S(=O)(=O)N4CCOCC4)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)Br)S(=O)(=O)N4CCOCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.